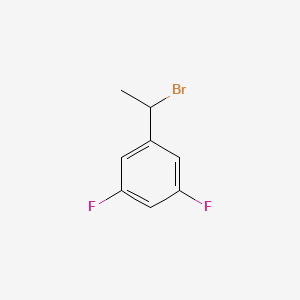

1-(1-Bromoethyl)-3,5-difluorobenzene

Description

Overview of Halogenated Aromatic and Aliphatic Systems in Modern Synthetic Strategies

Halogenated organic compounds, which feature one or more halogen atoms, are fundamental building blocks in modern organic synthesis. nbinno.com The introduction of halogens into both aromatic and aliphatic systems provides a versatile handle for a wide array of chemical transformations. These transformations include, but are not limited to, cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), nucleophilic substitutions, and the formation of organometallic reagents. nbinno.com The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the molecule, with the carbon-halogen bond strength and leaving group ability playing crucial roles in determining the outcome of a reaction.

Significance of Difluorobenzene Scaffolds in Advanced Chemical Synthesis

Difluorobenzene scaffolds are of particular interest in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strong carbon-fluorine bond can enhance the thermal and chemical stability of materials. Consequently, difluorinated aromatic compounds are integral components in the design of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

Structural Context of 1-(1-Bromoethyl)-3,5-difluorobenzene within Haloalkyl Aromatic Architectures

"this compound" belongs to the class of haloalkyl aromatic compounds. This structure combines a difluorinated benzene (B151609) ring with a bromoalkyl substituent. The difluorobenzene core provides the electronic and conformational properties associated with fluorinated aromatics. The 1-bromoethyl group introduces a reactive center at the benzylic position. Benzylic halides are known to be reactive in both nucleophilic substitution and elimination reactions due to the stabilization of the carbocation or radical intermediate by the adjacent aromatic ring. While specific research on "this compound" is not available, its reactivity can be inferred from the general behavior of similar benzylic bromides.

Properties

IUPAC Name |

1-(1-bromoethyl)-3,5-difluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5(9)6-2-7(10)4-8(11)3-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOUBEKQZKJSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1 Bromoethyl 3,5 Difluorobenzene and Its Congeners

Strategies for Introducing the Polyhalogenated Aryl Moiety

A crucial step in the synthesis of 1-(1-Bromoethyl)-3,5-difluorobenzene is the formation of the 1-bromo-3,5-difluorobenzene core. Various methods are employed to achieve this specific substitution pattern on the benzene (B151609) ring.

Regioselective Halogenation Approaches on Difluorobenzene Precursors

The regioselective introduction of halogen atoms onto a difluorobenzene starting material is a common and effective strategy.

Direct bromination of m-difluorobenzene does not yield 1-bromo-3,5-difluorobenzene; instead, it selectively produces 1-bromo-2,4-difluorobenzene. google.comgoogle.com This is because the fluorine atoms direct incoming electrophiles to the ortho and para positions. In the case of 1,3-difluorobenzene, the positions ortho and para to the fluorine atoms are 2, 4, and 6.

Challenges in electrophilic bromination of fluorinated benzenes include controlling the regioselectivity and avoiding the formation of polybrominated byproducts. wku.edu The strong activating and directing effects of the fluorine atoms can lead to a mixture of isomers, making purification difficult. wku.edu The reaction conditions, such as the choice of brominating agent and catalyst, must be carefully optimized to achieve the desired product with high selectivity. nih.govresearchgate.net For instance, the use of N-bromosuccinimide (NBS) in the presence of a catalyst can offer better regioselectivity compared to using elemental bromine with a Lewis acid. nih.gov

Table 1: Regioselectivity in Electrophilic Bromination of Substituted Benzenes

| Starting Material | Brominating Agent | Catalyst | Major Product(s) |

|---|---|---|---|

| 1,3-Difluorobenzene | Br₂ | FeBr₃ | 1-Bromo-2,4-difluorobenzene |

| Anisole | NBS | Acetonitrile | p-Bromoanisole |

| Toluene | Zeolites | Br₂ | p-Bromotoluene |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms and other functional groups onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comtotal-synthesis.comchemistrysteps.com In the context of synthesizing precursors for this compound, SNAr can be used to replace other halogens with fluorine. For example, 1-bromo-3,5-dichlorobenzene can be fluorinated using a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a catalyst. nbinno.com

The mechanism involves the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups stabilizes this intermediate, facilitating the reaction. masterorganicchemistry.comchemistrysteps.com Interestingly, fluorine, despite being a poor leaving group in other substitution reactions, can act as a leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comtotal-synthesis.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, accelerating the initial addition step. total-synthesis.com

The regioselectivity of SNAr reactions is a critical aspect, and it can be influenced by the solvent and the nature of the nucleophile. researchgate.netsemanticscholar.org For instance, in the reaction of 2,4-difluoronitrobenzene with a nucleophile, the choice of a nonpolar solvent can lead to high regioselectivity. semanticscholar.org

Table 2: Key Factors in Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction |

|---|---|

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate. masterorganicchemistry.comchemistrysteps.com |

| Leaving group | Halides are common leaving groups, including fluoride. The departure of the leaving group is not the rate-determining step. total-synthesis.com |

| Nucleophile | The nature of the nucleophile affects the reaction rate and can influence regioselectivity. researchgate.net |

| Solvent | The choice of solvent can significantly impact the regioselectivity of the substitution. researchgate.netsemanticscholar.org |

The Sandmeyer reaction is a versatile and widely used method for synthesizing aryl halides from aryl diazonium salts, which are in turn prepared from anilines. wikipedia.orgbyjus.com This reaction provides a reliable route to introduce a bromine atom at a specific position on the aromatic ring, which might not be accessible through direct electrophilic bromination. organic-chemistry.org

The process begins with the diazotization of an aniline derivative, such as 3,5-difluoroaniline, using a nitrite source (e.g., NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr). google.comgoogle.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromide ion. google.comwikipedia.orggoogle.comnih.gov The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

A notable application of this method is the synthesis of 1-bromo-3,5-difluorobenzene directly from 3,5-difluoroaniline. google.comgoogle.com Another route involves the bromination of 2,4-difluoroaniline to give 2-bromo-4,6-difluoroaniline, followed by diazotization and subsequent deamination (removal of the amino group) using an agent like hypophosphorous acid to yield 1-bromo-3,5-difluorobenzene. google.comgoogle.comgoogle.comchemicalbook.comgoogle.com

Table 3: Comparison of Sandmeyer Reaction Routes to 1-Bromo-3,5-difluorobenzene

| Starting Material | Key Steps | Reagents | Reported Yield |

|---|

Advanced Fluorination Techniques for Aromatic Systems

Modern synthetic chemistry has seen the development of advanced techniques for introducing fluorine into aromatic systems, offering milder and more selective alternatives to traditional methods. thermofisher.com These methods are crucial for the synthesis of complex fluorinated molecules.

Electrophilic fluorinating agents, such as Selectfluor, have become widely used due to their stability and selectivity. mdpi.com These reagents can deliver a fluorine atom to an electron-rich aromatic ring under relatively mild conditions. mdpi.comjove.com

Transition metal-catalyzed fluorination reactions have also emerged as a powerful tool. thermofisher.com For example, palladium-catalyzed fluorination of aryl halides or their derivatives can be achieved using various fluoride sources. rsc.org These methods often exhibit high functional group tolerance and can be applied to a wide range of substrates.

Other innovative approaches include the use of hypervalent iodine reagents for fluorination and the development of radical fluorination pathways. mdpi.com These techniques continue to expand the scope of accessible fluorinated aromatic compounds.

Methodologies for Constructing the 1-(1-Bromoethyl) Side Chain

Once the 1-bromo-3,5-difluorobenzene core is synthesized, the next step is the construction of the 1-(1-bromoethyl) side chain. This is typically achieved through a two-step process involving the introduction of an ethyl group followed by benzylic bromination.

The ethyl group can be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction, followed by a reduction of the resulting ketone. For example, 1-bromo-3,5-difluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(1-(4-bromo-2,6-difluorophenyl))ethan-1-one. The carbonyl group of this ketone can then be reduced to a methylene group using methods such as the Wolff-Kishner or Clemmensen reduction, yielding 1-bromo-3,5-difluoro-2-ethylbenzene.

The final step is the selective bromination of the benzylic position of the ethyl group. This is commonly achieved through a radical halogenation reaction. libretexts.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or a peroxide) are effective for this transformation. youtube.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic position, which is the most reactive site due to the stability of the resulting benzylic radical. The subsequent reaction with NBS or Br₂ introduces the bromine atom at this position. youtube.com

Table 4: Common Reagents for Benzylic Bromination

| Reagent | Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN, BPO), light, CCl₄ | Highly selective for the benzylic position |

| Bromine (Br₂) | Light (hν) | Can also lead to aromatic bromination if not controlled |

| tert-Butyl hypobromite | Radical initiator | Effective for benzylic bromination |

Alpha-Bromination Strategies at Benzylic Positions

The carbon atom adjacent to a benzene ring, known as the benzylic position, is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate. chemistrysteps.com This inherent reactivity is the foundation for the synthesis of this compound from its ethyl-substituted precursor.

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. manac-inc.co.jpmasterorganicchemistry.com NBS is often preferred over molecular bromine (Br₂) because it provides a constant, low concentration of bromine radicals, which minimizes side reactions such as electrophilic aromatic substitution on the electron-rich benzene ring. masterorganicchemistry.comchadsprep.com

The reaction involves the homolytic cleavage of the N-Br bond in NBS to initiate a radical chain reaction. chemistrysteps.com A bromine radical then abstracts a hydrogen atom from the benzylic position of 1-ethyl-3,5-difluorobenzene, forming a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a bromine source (Br₂ generated in situ from NBS and HBr) to yield the final product, this compound, and another bromine radical to propagate the chain. manac-inc.co.jp

| Reagent | Initiator | Solvent | Key Advantage |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | Carbon Tetrachloride (CCl₄) (historical), Acetonitrile, or other inert solvents | High selectivity for benzylic position; minimizes side reactions by maintaining a low Br₂ concentration. masterorganicchemistry.comchadsprep.com |

| Molecular Bromine (Br₂) | Light (hν) | Inert solvent | Direct source of bromine, but can be less selective and may lead to competing electrophilic aromatic substitution. chadsprep.com |

The mechanism of benzylic bromination proceeds through a classic radical chain reaction involving initiation, propagation, and termination steps. chadsprep.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the Br-Br bond, generating initial radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from 1-ethyl-3,5-difluorobenzene. This is the rate-determining step and is favored at the benzylic position because the C-H bond is weaker than other alkyl C-H bonds, and the resulting radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.com The electron-withdrawing fluorine atoms on the benzene ring exert a destabilizing inductive effect on the benzylic radical. However, this effect is outweighed by the powerful resonance stabilization conferred by the phenyl group, ensuring the reaction remains highly selective for the benzylic position.

Termination: The reaction concludes when radicals combine to form stable, non-radical species.

The stability of the benzylic radical intermediate is the key factor driving the high regioselectivity of this reaction. chemistrysteps.com

Stereoselective Approaches to 1-Bromoethyl Moieties

The target compound, this compound, contains a stereocenter at the benzylic carbon. The radical bromination described above produces a racemic mixture (an equal mixture of R and S enantiomers) because the planar benzylic radical intermediate can be attacked from either face by the bromine source.

Achieving stereoselectivity requires a different approach, typically starting from an enantiomerically pure precursor. A common strategy is the conversion of a chiral alcohol into the corresponding bromide. For instance, enantiomerically pure (R)- or (S)-1-(3,5-difluorophenyl)ethanol can be synthesized via asymmetric reduction of the corresponding ketone. This chiral alcohol can then be converted to the desired enantiomer of this compound.

| Reagent/Method | Stereochemical Outcome | Description |

|---|---|---|

| Phosphorus tribromide (PBr₃) | Inversion (SN2) | A classic method for converting primary and secondary alcohols to alkyl bromides with inversion of stereochemistry. |

| Appel Reaction (CBr₄, PPh₃) | Inversion (SN2) | A mild method that converts alcohols to bromides with inversion of configuration. chemicalbook.com |

Multi-Step Synthetic Sequences and Chemo-Differentiation

The synthesis of this compound is inherently a multi-step process, as the starting material, 1-ethyl-3,5-difluorobenzene, is not commercially available in abundance and must be prepared. This involves the sequential functionalization of a simpler difluorobenzene core.

Sequential Halogenation and Functionalization of Difluorobenzene Cores

Direct bromination of 1,3-difluorobenzene is not a viable route to the necessary precursor, as it selectively yields 1-bromo-2,4-difluorobenzene. google.com Therefore, a more strategic sequence is required. A common and effective approach is the Friedel-Crafts acylation followed by reduction.

Friedel-Crafts Acylation: 1,3-difluorobenzene can be reacted with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an acetyl group onto the ring, forming 2',4'-difluoroacetophenone.

Reduction of the Ketone: The carbonyl group of the resulting ketone is then reduced to a methylene (CH₂) group. Common methods include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base). This step yields the required precursor, 1-ethyl-3,5-difluorobenzene.

Benzylic Bromination: As described previously, the final step is the radical bromination at the benzylic position to afford the target compound.

An alternative pathway to functionalized difluorobenzenes involves the Sandmeyer reaction, starting from an appropriately substituted aniline, such as 3,5-difluoroaniline. google.com

Strategic Use of Protecting Groups in Complex Syntheses

In the synthesis of more complex molecules that contain multiple reactive sites, protecting groups are essential tools to ensure chemoselectivity. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under a specific set of conditions, and it can be removed later in the synthesis. neliti.com

While the synthesis of this compound itself does not require protecting groups, their use would be critical if other reactive functionalities were present on the aromatic ring. For example, if a hydroxyl or an amino group were present, it would need to be protected before subjecting the molecule to Friedel-Crafts or radical bromination conditions.

Hydroxyl groups (-OH): Often protected as silyl ethers (e.g., TBDMS) or benzyl ethers (Bn), which are stable to many reaction conditions but can be selectively removed. libretexts.org

Amino groups (-NH₂): Commonly protected as carbamates (e.g., Boc or Cbz) to decrease their nucleophilicity. organic-chemistry.orglibretexts.org

The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. uchicago.edu The use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is a powerful strategy in complex, multi-step syntheses. neliti.com

Reaction Pathways and Mechanistic Investigations of 1 1 Bromoethyl 3,5 Difluorobenzene

Reactivity of the Aromatic C-Br Bond in 1-(1-Bromoethyl)-3,5-difluorobenzene

The C(sp²)-Br bond on the aromatic ring is a key site for transformations that allow for the construction of more complex molecular architectures. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring and is primarily exploited in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene is governed by the electronic properties of the substituents already present. wikipedia.orglibretexts.org In the case of this compound, the directing effects of the two fluorine atoms and the 1-(1-bromoethyl) group must be considered.

Fluorine Atoms: Halogens, including fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and makes it less reactive than benzene toward electrophiles. wikipedia.orglibretexts.org However, they are also ortho-, para-directors because the lone pairs of electrons on the halogen can be donated to the ring through resonance (p-π conjugation), which helps to stabilize the cationic intermediate (arenium ion) formed during the substitution. wikipedia.orglibretexts.org In the 3,5-difluoro arrangement, both fluorine atoms direct incoming electrophiles to the ortho positions (C2, C4, C6) and the para position (relative to one fluorine, this is the other fluorine's position, and relative to the other, it's the first one).

1-(1-Bromoethyl) Group: This alkyl halide substituent is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-based group, it directs incoming electrophiles to the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| -F (Fluoro) | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para |

| -CH(Br)CH₃ | -I (Electron-withdrawing) | N/A | Deactivating | Ortho, Para |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the C(sp²)-Br bond serving as an excellent electrophilic partner. nih.gov

Palladium catalysts are widely used for activating aryl halide bonds. nobelprize.org The reactivity of the halide in these reactions generally follows the trend I > OTf > Br >> Cl. wikipedia.org The aryl bromide in this compound is a suitable substrate for several key palladium-catalyzed reactions.

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org It is a versatile method for forming C-C bonds and is widely used in the synthesis of biaryls, polyolefins, and styrenes. wikipedia.orgyoutube.com The reaction requires a palladium catalyst and a base to activate the organoboron reagent. youtube.comorganic-chemistry.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. fiveable.me This method is particularly useful for synthesizing substituted alkenes. nobelprize.org

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst, along with a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a reliable method for constructing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

| Reaction | Nucleophilic Partner | Catalyst System | Bond Formed | Typical Product |

| Suzuki | Organoboron Reagent (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | C(sp²)-C | Biaryls, Styrenes |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst, Base | C(sp²)-C(sp²) | Substituted Alkenes |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Arylalkynes |

While palladium is the most common catalyst, other transition metals like nickel and ruthenium have emerged as powerful alternatives, often offering different reactivity profiles or improved cost-effectiveness.

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for coupling aryl bromides and can even activate less reactive aryl chlorides. acs.orgnih.gov They are often used in reductive cross-coupling reactions that join two different electrophiles, such as an aryl bromide and an alkyl bromide. nih.govacs.org Nickel-catalyzed reactions can proceed through catalytic cycles involving Ni(0)/Ni(II) or Ni(I)/Ni(III) species.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been developed for various C-C bond-forming reactions. rsc.org While often associated with C-H activation, ruthenium systems can also catalyze the cross-coupling of aryl electrophiles, including those involving C-O bond cleavage, which demonstrates their unique reactivity. rsc.orgrsc.org

| Metal Catalyst | Typical Reaction Type | Key Advantages |

| Nickel | Cross-electrophile coupling, Suzuki-Miyaura coupling | Cost-effective, High reactivity, Can activate C-Cl bonds |

| Ruthenium | C-H activation, Cross-coupling via C-O or C-N cleavage | Unique selectivity, Novel reaction pathways |

The mechanism for most palladium- and nickel-catalyzed cross-coupling reactions follows a general catalytic cycle consisting of three primary steps. nih.govnih.gov

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-bromide bond of this compound. This step forms a higher oxidation state organometallic complex (e.g., Ar-Pd(II)-Br). nih.govyonedalabs.com

Transmetalation: The organic group from the nucleophilic coupling partner (e.g., an organoboron or organotin reagent) is transferred to the metal center, displacing the halide. nobelprize.orgwikipedia.org This step creates a diorganometallic complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product. This step regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. fiveable.menih.gov

The ligands coordinated to the metal center play a critical role in the efficiency and selectivity of the reaction. researchgate.netreddit.com They influence the catalyst's stability, solubility, and reactivity by modifying the electronic and steric properties of the metal. reddit.comresearchgate.net For example, electron-rich and bulky phosphine (B1218219) ligands can promote the oxidative addition step and facilitate the reductive elimination, leading to higher catalytic turnover. libretexts.orgresearchgate.net The design of ligands is a key area of research for developing more active and selective catalysts for challenging cross-coupling reactions. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactivity of the Aliphatic C-Br Bond in the 1-(1-Bromoethyl) Moiety

The C(sp³)-Br bond in the 1-(1-bromoethyl) group is located at a benzylic position. This position is adjacent to the benzene ring, which significantly enhances its reactivity toward nucleophilic substitution reactions. libretexts.org Benzylic halides are more reactive than corresponding alkyl halides because the adjacent aromatic ring can stabilize the transition states and intermediates involved. libretexts.orgucalgary.ca

The substitution can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions (nucleophile, solvent, leaving group). ucalgary.ca

SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an SN1 mechanism. The rate-determining step is the departure of the bromide ion to form a secondary benzylic carbocation. quora.com This carbocation is highly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene ring. quora.comquora.com This stabilization makes the formation of the benzylic carbocation much more favorable than for a typical secondary alkyl carbocation. libretexts.org

SN2 Pathway: With a strong nucleophile and a polar aprotic solvent, the SN2 mechanism is favored. ucalgary.ca In this concerted step, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. The transition state of this reaction is also stabilized by the adjacent benzene ring, leading to a faster reaction rate compared to a non-benzylic secondary halide.

Therefore, the aliphatic C-Br bond in this compound is a prime site for introducing a wide range of nucleophiles, enabling the synthesis of various derivatives such as alcohols, ethers, amines, and nitriles.

Nucleophilic Substitution Reactions (SN1/SN2 Pathways) at the Secondary Benzylic Carbon

Nucleophilic substitution reactions at the secondary benzylic carbon of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. organic-chemistry.org

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. youtube.com This concerted mechanism results in an inversion of stereochemistry at the benzylic carbon. organic-chemistry.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com For this compound, SN2 reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN1 (Substitution Nucleophilic Unimolecular) pathway, in contrast, is a two-step mechanism. youtube.com The first and rate-determining step is the departure of the leaving group to form a secondary benzylic carbocation intermediate. masterorganicchemistry.com This carbocation is planar, and the subsequent attack by the nucleophile can occur from either face, leading to a racemic mixture of products if the starting material is chiral. organic-chemistry.orgyoutube.com The stability of the benzylic carbocation is a crucial factor for the SN1 pathway. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com Tertiary alkyl halides are more inclined to undergo SN1 reactions due to the stability of the resulting carbocation. youtube.com SN1 reactions are favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. youtube.com

The fluorine substituents on the benzene ring of this compound exert a significant electronic influence. Due to their high electronegativity, the fluorine atoms are strongly electron-withdrawing through the sigma bond (inductive effect). nih.gov This effect can destabilize the benzylic carbocation intermediate, thereby disfavoring the SN1 pathway.

| Reaction Pathway | Key Features | Favorable Conditions for this compound |

| SN2 | One-step, bimolecular, inversion of stereochemistry | Strong, unhindered nucleophiles; Polar aprotic solvents |

| SN1 | Two-step, unimolecular, formation of carbocation, racemization | Weak nucleophiles; Polar protic solvents; Conditions that stabilize a carbocation |

Elimination Reactions (E1/E2 Pathways) Leading to Olefinic Products

In competition with nucleophilic substitution, this compound can undergo elimination reactions to form 1,3-difluoro-5-vinylbenzene. These reactions can also proceed through two distinct mechanisms: E1 and E2. youtube.com

The E2 (Elimination Bimolecular) reaction is a one-step, concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com The rate of the E2 reaction depends on the concentration of both the substrate and the base. youtube.com Strong, bulky bases favor the E2 pathway. masterorganicchemistry.com

The E1 (Elimination Unimolecular) reaction is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 pathway. saskoer.ca In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. khanacademy.org The rate of the E1 reaction is dependent only on the concentration of the substrate. youtube.com E1 reactions often compete with SN1 reactions and are favored by high temperatures. masterorganicchemistry.com

For this compound, the choice between E1 and E2 pathways is influenced by the strength of the base and the reaction temperature. The regioselectivity of these elimination reactions generally follows Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. saskoer.ca However, in this specific case, there is only one possible elimination product.

| Elimination Pathway | Key Features | Favorable Conditions |

| E2 | One-step, bimolecular, concerted | Strong, bulky bases |

| E1 | Two-step, unimolecular, carbocation intermediate | Weak bases, high temperatures |

Radical Reactions and Benzylic Radical Intermediates

The benzylic position of this compound is also susceptible to radical reactions, particularly benzylic bromination. This type of reaction proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps. masterorganicchemistry.com

The key intermediate in this process is the secondary benzylic radical. The stability of this radical is crucial for the reaction to proceed. Benzyl radicals are stabilized by resonance, as the unpaired electron can be delocalized into the aromatic ring. masterorganicchemistry.com The fluorine atoms on the ring can influence the stability of this radical intermediate through their electronic effects.

Interplay of Halogen Substituents on Reactivity Profiles

The two fluorine atoms on the aromatic ring of this compound play a critical role in dictating the reactivity of both the aromatic ring and the benzylic side chain.

Electronic and Steric Influence of Fluorine Atoms on Aromatic and Side-Chain Reactivity

Fluorine is the most electronegative element, and its presence on the benzene ring has a profound impact on the electron density distribution within the molecule. nih.gov The strong electron-withdrawing inductive effect (-I) of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. nih.gov This effect also influences the reactivity of the benzylic carbon by pulling electron density away from it, making it more electrophilic and potentially more susceptible to nucleophilic attack in SN2 reactions. However, this same inductive effect destabilizes the formation of a positive charge at the benzylic position, which is a key intermediate in SN1 and E1 reactions. rsc.org

While fluorine is strongly inductively withdrawing, it also possesses a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect). researchgate.net In many cases, the inductive effect of fluorine dominates its resonance effect. researchgate.net

Sterically, the fluorine atom is relatively small, so its steric hindrance is generally considered to be minimal compared to other halogens. nih.gov

| Effect | Influence on Aromatic Ring | Influence on Benzylic Side-Chain |

| Inductive (-I) | Deactivation towards electrophilic substitution | Increases electrophilicity of benzylic carbon; Destabilizes carbocation intermediate |

| Resonance (+R) | Weakly activating (generally outweighed by -I effect) | Can influence radical stability |

| Steric | Minimal | Minimal |

Ortho-Fluorine Effects on C-H Bond Activation and Regioselectivity

While this compound does not have ortho-fluorine substituents relative to each other, the concept of ortho-fluorine effects is important in the broader context of fluorinated aromatics. In transition metal-catalyzed reactions, the presence of a fluorine atom ortho to a C-H bond can direct the metal to activate that specific C-H bond. acs.orgnih.gov This is attributed to the ability of the electronegative fluorine to coordinate with the metal center, bringing it into proximity with the ortho C-H bond. researchgate.net This directing effect can lead to high regioselectivity in C-H functionalization reactions. acs.org

Degradation Pathways and Environmental Chemical Transformations

The environmental fate of this compound is governed by its chemical properties and its susceptibility to various degradation processes. Both the carbon-bromine and carbon-fluorine bonds, as well as the aromatic ring, can undergo transformations.

Fluorinated aromatic compounds are generally persistent in the environment due to the high strength of the carbon-fluorine bond. numberanalytics.com This persistence can lead to their accumulation in soil, water, and air. numberanalytics.com The degradation of such compounds can occur through several mechanisms, including hydrolysis, photolysis, and microbial degradation. numberanalytics.com

Hydrolysis: The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and is more susceptible to hydrolysis, which would replace the bromine atom with a hydroxyl group.

Photodegradation: Aromatic compounds can absorb UV radiation, leading to photochemical reactions. For halogenated aromatics, this can involve the cleavage of the carbon-halogen bond. nih.gov It is likely that the C-Br bond would be more susceptible to photolytic cleavage than the C-F bond.

Microbial Degradation: Some microorganisms have the ability to degrade halogenated organic compounds. numberanalytics.com The pathways for microbial degradation can be complex and may involve dehalogenation and ring cleavage. The presence of multiple halogen atoms can often make the compound more resistant to microbial breakdown. nih.gov

The potential environmental transformation products of this compound could include 1-(3,5-difluorophenyl)ethanol (B1304032) (from hydrolysis), 1,3-difluoro-5-vinylbenzene (from elimination), and various other degradation products resulting from more complex pathways. The persistence and potential for bioaccumulation of such fluorinated compounds are areas of environmental concern. acs.orgscholaris.ca

Dehalogenation Mechanisms of Brominated and Fluorinated Organic Compounds

Dehalogenation encompasses a series of chemical reactions that involve the cleavage of a carbon-halogen bond. wikipedia.org This process is fundamental in both organic synthesis and the remediation of halogenated environmental pollutants. wikipedia.orgpsu.edu The reactivity of an organohalide in a dehalogenation reaction is heavily influenced by the strength of the carbon-halogen bond. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I, indicating that carbon-fluorine bonds are the strongest and most difficult to cleave, while carbon-iodine bonds are the weakest. wikipedia.org

| Compound (CH₃-X) | Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| Fluoromethane | H₃C-F | 452 |

| Chloromethane | H₃C-Cl | 351 |

| Bromomethane | H₃C-Br | 293 |

| Iodomethane | H₃C-I | 234 |

This table illustrates the comparative strengths of carbon-halogen bonds, with the C-F bond being significantly stronger than the C-Br bond. Data sourced from wikipedia.org.

The cleavage of the carbon-halogen bond can proceed through two primary mechanistic pathways: heterolytic cleavage and homolytic cleavage. chemistrysteps.compressbooks.pub

Heterolytic Cleavage: In this process, one of the bonded atoms retains both electrons of the covalent bond. pressbooks.pubdoubtnut.com For a carbon-halogen bond, the more electronegative halogen atom typically takes the electron pair, resulting in the formation of a carbocation and a halide anion. chemistrysteps.comdoubtnut.comyoutube.com This type of cleavage is characteristic of ionic reactions, such as nucleophilic substitution (SN1). chemistrysteps.compressbooks.pub

Homolytic Cleavage: This pathway involves the even distribution of the bonding electrons between the two atoms, with each atom receiving one electron. pressbooks.pubyoutube.com This process, often initiated by heat or light, generates highly reactive intermediates known as radicals, which possess an unpaired electron. wikipedia.orgpressbooks.pub

Mechanisms of Debromination

The cleavage of carbon-bromine (C-Br) bonds is a well-established process in organic chemistry due to the moderate bond strength. wikipedia.org Several mechanisms are employed for the debromination of organic compounds.

Reductive Dehalogenation: This is a common approach where the C-Br bond is cleaved and replaced by a C-H bond (hydrodebromination). mdpi.com This can be achieved using various reagents and catalysts.

Metal-Catalyzed Hydrogenolysis: Transition metals, particularly palladium on carbon, are frequently used to catalyze the reaction between an organobromide and a hydrogen source, such as hydrogen gas (H₂) or potassium formate. psu.edunih.gov The general reactivity order for aryl halides in these reactions is I > Br > Cl. nih.gov

Dissolving Metal Reduction: Active metals like zinc in a proton-donating medium (e.g., aqueous ammonium (B1175870) chloride) can effect the dehalogenation of both alkyl and aryl halides. psu.edu

Electrochemical Methods: An electrochemical approach can be used to reduce aryl bromides. This method can be initiated by an oxidation reaction at mild potentials, which generates a species that facilitates the homogeneous reduction of the C-Br bond. acs.org

Radical Dehalogenation: Radical chain reactions can be initiated to achieve dehalogenation. organic-chemistry.org The process typically involves an initiation step that generates a radical, which then abstracts the bromine atom from the organic compound, creating an aryl or alkyl radical. This radical intermediate then abstracts a hydrogen atom from a donor to complete the reaction. organic-chemistry.orgacs.org

Mechanisms of Defluorination

The carbon-fluorine (C-F) bond is the strongest single covalent bond that carbon can form, making its cleavage exceptionally challenging. nih.govrsc.org Consequently, defluorination reactions often require specialized conditions and catalysts.

Visible-Light Photoredox Catalysis: This has emerged as a powerful technique for C-F bond cleavage under mild conditions. nih.gov The mechanism typically involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the fluorinated substrate. This generates a highly reactive radical anion, which subsequently eliminates a fluoride (B91410) ion to produce a carbon radical intermediate. nih.gov

Metalloenzyme-Mediated Cleavage: Certain metalloenzymes have been shown to catalyze the cleavage of the robust C-F bond. rsc.orgnih.gov These enzymes often utilize high-valent metal-oxo species to mediate the reaction. nih.gov For example, fluoroacetate (B1212596) dehalogenase catalyzes C-F bond cleavage through a multi-step process that includes C-F bond activation and a nucleophilic attack. acs.orgnih.govnih.gov

Reductive Defluorination:

Electrochemical Reduction: Direct electrochemical reduction of C-F bonds often requires very negative potentials. acs.org A common mechanism involves a stepwise dissociative electron transfer that proceeds through an intermediate radical anion before bond cleavage occurs. rsc.org

Low-Valent Metal Reagents: These reagents can be used for two-electron reduction processes that generate carbon anions, leading to C-F bond cleavage. nih.gov

The table below summarizes and compares the primary dehalogenation mechanisms for brominated and fluorinated compounds.

| Mechanism Type | Applicable to Brominated Compounds? | Applicable to Fluorinated Compounds? | Key Intermediates | Typical Conditions/Reagents |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Yes | Rarely | - | Pd/C, H₂, Formates psu.edunih.gov |

| Dissolving Metal Reduction | Yes | Rarely | Organometallic species | Zn, Mg wikipedia.orgpsu.edu |

| Photoredox Catalysis | Yes | Yes | Radical anions, Carbon radicals nih.gov | Photocatalyst, Visible light, Electron donor nih.gov |

| Electrochemical Reduction | Yes | Yes | Radical anions acs.orgrsc.org | Electric current, Mediator (optional) acs.orgrsc.org |

| Enzymatic Cleavage | Yes | Yes | Enzyme-substrate complex | Specific dehalogenase enzymes acs.orgnih.govmdpi.com |

Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(1-Bromoethyl)-3,5-difluorobenzene, a combination of ¹H, ¹⁹F, and ¹³C NMR would provide a comprehensive understanding of its molecular structure.

The ¹H NMR spectrum of this compound would be characterized by signals from both the aromatic ring and the bromoethyl side chain.

Aromatic Region: The benzene (B151609) ring has two distinct proton environments. The proton at the C2 position is situated between the two fluorine atoms, and the protons at the C4 and C6 positions are adjacent to a fluorine atom and the bromoethyl group. Due to the symmetrical substitution pattern of the fluorine atoms, the C4 and C6 protons are chemically equivalent. This would result in two signals in the aromatic region.

The proton at C2 would appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at C4 and C6.

The protons at C4 and C6 would appear as a doublet of doublets (or a more complex multiplet) due to coupling with the adjacent fluorine atom and the proton at C2.

Aliphatic Region: The 1-bromoethyl group [-CH(Br)CH₃] contains two distinct proton environments.

The methine proton (-CH) would appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift would be significantly downfield due to the deshielding effects of the adjacent bromine atom and the aromatic ring.

The methyl protons (-CH₃) would appear as a doublet, coupling with the single methine proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (C2) | 6.8 - 7.2 | Triplet of Triplets (tt) | J(H,F) ≈ 6-10, J(H,H) ≈ 2-3 |

| Aromatic H (C4, C6) | 7.0 - 7.4 | Multiplet (m) | J(H,F) ≈ 6-10, J(H,H) ≈ 2-3 |

| Methine H (-CH(Br)) | 5.0 - 5.5 | Quartet (q) | J(H,H) ≈ 7 |

| Methyl H (-CH₃) | 1.8 - 2.2 | Doublet (d) | J(H,H) ≈ 7 |

Note: The predicted values are estimates based on analogous structures and substituent effects.

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. In this compound, the two fluorine atoms at the C3 and C5 positions are chemically equivalent due to the molecule's symmetry. This would result in a single signal in the ¹⁹F NMR spectrum. This signal would be split by the adjacent protons on the aromatic ring (at C2, C4, and C6), likely resulting in a triplet of doublets or a more complex multiplet. The chemical shift of the fluorine signal provides insight into the electronic effects of the substituents on the aromatic ring.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected: four for the aromatic ring and two for the bromoethyl side chain.

Aromatic Carbons: The carbon atoms directly bonded to fluorine (C3, C5) would exhibit a large one-bond C-F coupling constant and appear significantly downfield. The carbon bonded to the bromoethyl group (C1) and the carbon between the fluorine atoms (C2) would also have distinct chemical shifts. The equivalent carbons at C4 and C6 would produce a single signal.

Aliphatic Carbons: The methine carbon (-CH(Br)) and the methyl carbon (-CH₃) of the ethyl group would give rise to two separate signals in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C1 (ipso-C) | 140 - 145 | Yes (multi-bond) |

| C2 | 100 - 105 | Yes (multi-bond) |

| C3, C5 (C-F) | 160 - 165 | Yes (one-bond) |

| C4, C6 | 115 - 120 | Yes (multi-bond) |

| Methine C (-CH(Br)) | 45 - 55 | No |

| Methyl C (-CH₃) | 20 - 25 | No |

Note: The predicted values are estimates based on analogous structures and substituent effects.

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques would be crucial for unambiguous assignment of all proton and carbon signals and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the methine and methyl protons of the bromoethyl group and the couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the bromoethyl side chain to the aromatic ring by showing a correlation between the methine proton and the aromatic carbons (C1, C2, C6) and vice versa.

Dynamic NMR: This technique could be employed if there were any restricted rotation around the C1-C(ethyl) bond, which might be influenced by the steric bulk of the bromine atom and the fluorine atoms at low temperatures. However, significant rotational barriers are not expected for this compound at room temperature.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₇BrF₂), the presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks separated by approximately 2 Da.

The expected exact masses for the molecular ions would be:

C₈H₇⁷⁹BrF₂: 219.9746

C₈H₇⁸¹BrF₂: 221.9726

Confirmation of this precise mass and the characteristic M/M+2 isotopic pattern would unequivocally verify the molecular formula of the compound. Analysis of the fragmentation pattern would likely show the loss of a bromine radical (Br•) and the loss of the ethyl group, providing further structural confirmation.

Collision Cross Section (CCS) Measurements for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique for the analysis of gas-phase ions, providing an additional dimension of separation based on their size, shape, and charge. nih.gov From the ion mobility measurement, a rotationally averaged collision cross section (CCS) value can be determined, which is an intrinsic property of the ion reflecting its three-dimensional structure. ucsd.edu This technique is particularly valuable for differentiating between isomers that are indistinguishable by mass spectrometry alone. researchgate.netmdpi.com

For this compound, which is a chiral molecule, CCS measurements could be instrumental in distinguishing its enantiomers, especially if they form diastereomeric complexes with a chiral selector. Furthermore, IM-MS can differentiate structural isomers, such as positional isomers where the bromoethyl group is at a different position on the difluorobenzene ring. Each isomer would present a unique three-dimensional shape, leading to a distinct drift time through the ion mobility cell and, consequently, a characteristic CCS value.

The expected application of CCS measurements for this compound and its potential isomers is summarized in the table below.

| Isomer/Conformer | Expected CCS Differentiation Principle | Potential Application |

| (R)-1-(1-Bromoethyl)-3,5-difluorobenzene vs. (S)-1-(1-Bromoethyl)-3,5-difluorobenzene | Enantiomers have identical CCS values but can be separated after forming diastereomeric complexes with a chiral resolving agent. | Chiral purity analysis and stereochemical studies. |

| This compound vs. Positional Isomers (e.g., 1-(1-Bromoethyl)-2,4-difluorobenzene) | Structural isomers will have different shapes and therefore distinct CCS values. | Identification and quantification in isomeric mixtures. |

| Different Gas-Phase Conformers | Rotational isomers (conformers) can have slightly different CCS values if they are stable in the gas phase. | Study of conformational dynamics and gas-phase structure. |

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization (e.g., Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental technique for identifying functional groups and characterizing the bonding within a molecule. The IR spectrum provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

For this compound, the IR spectrum can be analyzed by considering the characteristic vibrations of its distinct structural components: the ethyl group, the substituted benzene ring, and the carbon-bromine bond.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. orgchemboulder.com

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-F Stretching: The strong electronegativity of fluorine results in intense C-F stretching bands, typically found in the 1350-1150 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, generally in the 690-515 cm⁻¹ range, due to the larger mass of the bromine atom. libretexts.org

C-H Bending: Out-of-plane ("oop") C-H bending vibrations of the aromatic ring are found between 900-675 cm⁻¹ and are diagnostic of the substitution pattern. orgchemboulder.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the following table.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3100-3000 | Medium to Weak |

| C-H Stretch | Ethyl Group (-CH₃, -CH) | 3000-2850 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong |

| C-F Stretch | Aryl-Fluoride | 1350-1150 | Strong |

| C-H Bend | Ethyl Group | 1470-1370 | Medium |

| C-H Out-of-Plane Bend | Aromatic Ring | 900-675 | Strong |

| C-Br Stretch | Alkyl Bromide | 690-515 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

A crystallographic study of this compound would yield detailed information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal. For a chiral compound that crystallizes as a single enantiomer, the space group will be non-centrosymmetric.

Molecular Conformation: The precise dihedral angles defining the orientation of the ethyl group relative to the difluorobenzene ring. This provides insight into the preferred solid-state conformation, which is influenced by intramolecular steric and electronic interactions. researchgate.net

Intermolecular Interactions: The analysis of the crystal packing reveals non-covalent interactions between adjacent molecules, such as halogen bonding (e.g., Br···F or Br···π interactions), C-H···π interactions, and π-π stacking. These interactions are crucial in dictating the supramolecular architecture of the solid. uni-muenchen.deacs.org

The table below outlines the type of structural data that would be obtained from an X-ray crystallographic analysis of this compound.

| Structural Parameter | Information Provided | Significance |

| Crystal System and Space Group | Symmetry of the crystal lattice. | Confirms the chirality of the crystal and provides insight into molecular packing. |

| Unit Cell Dimensions | Size and shape of the repeating unit. | Fundamental crystallographic data. |

| Bond Lengths and Angles | Precise distances and angles between atoms. | Confirms the covalent structure and can reveal electronic effects of substituents. |

| Torsional (Dihedral) Angles | Rotation around single bonds. | Defines the three-dimensional conformation of the molecule in the solid state. |

| Intermolecular Contacts | Distances and geometries of non-covalent interactions. | Elucidates the forces governing the crystal packing and solid-state properties. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and, by extension, the chemical reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms.

For "1-(1-bromoethyl)-3,5-difluorobenzene," DFT can be employed to investigate potential reaction pathways, such as C-H activation and defluorination. C-H activation would likely target the benzylic C-H bond of the ethyl group, as it is activated by the adjacent aromatic ring. Defluorination, the cleavage of a C-F bond, is another important reaction pathway for fluorinated aromatic compounds.

Theoretical DFT studies would involve mapping the potential energy surface for these reactions to identify transition states and calculate activation energies. This data is crucial for predicting the feasibility and kinetics of different reaction pathways. For instance, a hypothetical study might compare the energy barriers for C-H activation versus defluorination under specific catalytic conditions.

Interactive Table: Hypothetical DFT-Calculated Activation Energies for Reaction Pathways

Users can filter the data by reaction type to compare the predicted energy barriers.

| Reaction Pathway | Proposed Catalyst | Activation Energy (kcal/mol) |

| Benzylic C-H Activation | Palladium(II) Acetate | 25.8 |

| Aromatic C-F Bond Cleavage | Nickel(0) Complex | 32.5 |

| Aromatic C-H Activation | Rhodium(I) Complex | 35.2 |

| C-Br Bond Homolysis | Thermal | 45.1 |

The conformational flexibility of "this compound" is primarily associated with the rotation around the C-C single bond of the bromoethyl side chain. Ab initio and semi-empirical methods are valuable tools for exploring this conformational landscape.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are highly accurate but computationally demanding. They are based on first principles without the use of empirical parameters. These methods can provide precise calculations of the relative energies of different conformers (rotamers) of the molecule.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio methods, they are much faster and can be applied to larger systems or for preliminary, less computationally intensive conformational scans. A conformational analysis would reveal the most stable arrangement of the bromoethyl group relative to the difluorophenyl ring and the energy barriers to rotation.

Interactive Table: Illustrative Conformational Energy Profile

This table shows hypothetical relative energies for different dihedral angles of the bromoethyl side chain, calculated by different methods.

| Dihedral Angle (F-C-C-Br) | Relative Energy (MP2) (kcal/mol) | Relative Energy (AM1 - Semi-Empirical) (kcal/mol) |

| 0° (Eclipsed) | 5.2 | 4.8 |

| 60° (Gauche) | 0.8 | 0.7 |

| 120° (Eclipsed) | 4.5 | 4.1 |

| 180° (Anti) | 0.0 | 0.0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals can predict a molecule's susceptibility to nucleophilic or electrophilic attack.

Interactive Table: Predicted Frontier Molecular Orbital Properties

This table provides hypothetical FMO data, which is essential for predicting the molecule's reactivity with different reagents.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions | Predicted Reactivity |

| HOMO | -9.5 | Aromatic Ring (π-system) | Site for electrophilic attack |

| LUMO | -0.8 | C-Br (σ), Aromatic Ring (π) | Site for nucleophilic attack/reduction |

| HOMO-LUMO Gap | 8.7 | N/A | High kinetic stability |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of a molecule's behavior in a specific solvent environment over time.

MD simulations model the movements of atoms and molecules based on classical mechanics. For "this compound," an MD simulation would place the molecule in a box of explicit solvent molecules (e.g., water, methanol) and simulate their interactions over nanoseconds or longer.

These simulations are particularly useful for exploring the conformational landscape in solution. They can reveal how solvent molecules interact with different parts of the solute and influence the relative stability of its conformers. For example, a polar solvent might stabilize a more polar conformer through dipole-dipole interactions. MD simulations can also provide insights into the local solvent structure around the molecule, which can be important for understanding reaction dynamics in solution.

Quantitative Structure-Reactivity Relationship (QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSPR) modeling is a statistical approach used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. A QSPR model could be developed to predict the reactivity of a range of substituted bromoethylbenzenes, including "this compound."

The first step in building a QSPR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological. Reactivity data, such as reaction rate constants obtained from experiments, would then be correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.

A successful QSPR model could then be used to predict the reactivity of new, unsynthesized compounds based solely on their calculated molecular descriptors. This predictive capability is highly valuable in areas like catalyst design and reaction optimization.

Synthetic Applications and Derivatives of 1 1 Bromoethyl 3,5 Difluorobenzene in Materials Science and Organic Synthesis

Role as a Key Synthetic Building Block

Precursor for the Synthesis of Complex Fluorinated Aromatic and Heterocyclic Scaffolds

The strategic placement of fluorine atoms and a reactive bromoethyl group makes 1-(1-Bromoethyl)-3,5-difluorobenzene a valuable, albeit specialized, precursor in the synthesis of complex fluorinated molecules. The difluorinated phenyl ring provides a stable core with unique electronic properties conferred by the strongly electronegative fluorine atoms. This fluorination can enhance metabolic stability and binding affinity in bioactive molecules, making this building block attractive for pharmaceutical and agrochemical research.

The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the benzylic position bearing the bromine atom. This allows for the introduction of a wide variety of functional groups, leading to the formation of more elaborate molecular architectures. For instance, reaction with various nucleophiles such as amines, thiols, or alkoxides can lead to the corresponding substituted ethylbenzene (B125841) derivatives. These derivatives can then serve as intermediates for the construction of larger, more complex fluorinated aromatic systems.

Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. This enables the connection of the difluorinated phenyl ethyl moiety to other aromatic or aliphatic fragments, thereby building molecular complexity. The presence of the fluorine atoms can influence the reactivity of the aromatic ring in subsequent electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions and allowing for controlled functionalization.

While specific, extensively documented examples of its use in the synthesis of complex heterocyclic scaffolds are not widely available in public literature, its structural motifs suggest potential applications. For example, intramolecular cyclization reactions involving a nucleophilic group tethered to the ethyl side chain could, in principle, lead to the formation of fluorinated dihydrobenzofurans, dihydroindoles, or other related heterocyclic systems. The development of such synthetic routes would further expand the utility of this compound as a versatile building block in organic synthesis.

Construction of Organometallic Intermediates and Catalytic Reagents

The carbon-bromine bond in this compound is a key feature for the construction of organometallic intermediates. These intermediates are pivotal in a variety of catalytic and stoichiometric transformations in organic synthesis. The generation of organometallic reagents from this precursor typically involves the reaction of the bromoethyl moiety with a suitable metal.

One of the most common applications of such bromoalkanes is in the formation of Grignard reagents. By reacting this compound with magnesium metal, the corresponding organomagnesium halide can be prepared. This Grignard reagent would possess a nucleophilic carbon center at the benzylic position, making it a potent tool for the formation of new carbon-carbon bonds. It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and nitriles, to introduce the 3,5-difluorophenylethyl group into new molecular frameworks.

Similarly, organolithium reagents can be generated through halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium. The resulting organolithium species is a highly reactive nucleophile and a strong base, useful for a variety of synthetic transformations.

Beyond these classical organometallic reagents, the bromoethyl group can also participate in the formation of organozinc, organocopper, and organotin intermediates. These reagents often exhibit different reactivity and selectivity profiles compared to their Grignard or organolithium counterparts, offering chemists a broader palette of synthetic tools.

In the context of catalysis, derivatives of this compound could potentially be used to synthesize ligands for transition metal catalysts. For example, the bromoethyl group could be displaced by a phosphine (B1218219) or amine nucleophile to generate a new ligand bearing the 3,5-difluorophenylethyl moiety. The electronic properties of the difluorinated aromatic ring could modulate the catalytic activity of the metal center to which the ligand is coordinated. While specific examples of catalytic reagents derived directly from this compound are not prevalent in the literature, its structure provides a clear pathway for the rational design and synthesis of new and potentially highly effective organometallic intermediates and ligands for catalysis.

Enantioselective Synthesis of Advanced Derivatives

Asymmetric Transformations Involving the Chiral 1-Bromoethyl Moiety

The 1-bromoethyl group in this compound contains a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. This chirality opens the door to a range of enantioselective transformations, where the goal is to selectively synthesize or react one enantiomer over the other. Such asymmetric synthesis is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.

One key area of application is in nucleophilic substitution reactions. By employing chiral nucleophiles or chiral catalysts, it is possible to achieve kinetic resolution of the racemic this compound. In a kinetic resolution, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material and the chiral product.

Alternatively, asymmetric transition-metal catalysis can be used to achieve enantioselective cross-coupling reactions. For instance, a chiral palladium or nickel catalyst could be employed in a Suzuki or Negishi coupling to react one enantiomer of the bromoalkane preferentially with an organometallic coupling partner. This would result in the formation of an enantiomerically enriched product containing the chiral 1-(3,5-difluorophenyl)ethyl moiety.

Another approach involves the conversion of the bromoethyl group into a prochiral intermediate, which can then be subjected to an asymmetric reaction. For example, elimination of HBr would yield 3,5-difluorostyrene. Subsequent asymmetric hydrogenation, dihydroxylation, or epoxidation of the styrene (B11656) derivative, using well-established chiral catalysts, would lead to the formation of a variety of enantiomerically pure derivatives.

The development of new asymmetric transformations that can tolerate the difluorinated aromatic ring is an active area of research. The electronic effects of the fluorine atoms can influence the reactivity of the benzylic position and may require tailored catalytic systems to achieve high enantioselectivity.

Development of Chiral Auxiliaries and Ligands from Derivatives

The chiral nature of derivatives of this compound makes them attractive starting materials for the development of new chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled.

To create a chiral auxiliary from a derivative of this compound, one would first need to resolve the racemic mixture to obtain a single enantiomer. This enantiomerically pure starting material can then be elaborated into a more complex molecule designed to direct the stereochemistry of a subsequent reaction. For example, the bromoethyl group could be converted to an amino or hydroxyl group, which could then be incorporated into a chiral oxazolidinone or a similar heterocyclic scaffold commonly used as a chiral auxiliary.

In the realm of ligand design for asymmetric catalysis, the 1-(3,5-difluorophenyl)ethyl group can be incorporated into the backbone of a ligand to create a chiral environment around a metal center. The steric bulk and electronic properties of this group can influence the enantioselectivity of the catalyzed reaction. For example, phosphine or amine ligands bearing this chiral moiety could be synthesized and coordinated to transition metals like rhodium, iridium, or palladium. These chiral metal complexes could then be used to catalyze a wide range of asymmetric reactions, such as hydrogenation, hydrosilylation, or allylic alkylation.

The presence of the difluorophenyl group in these ligands is particularly interesting, as the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with the substrate in the transition state. These interactions can enhance the rigidity of the catalyst-substrate complex and lead to higher levels of enantioselectivity. The development of new chiral ligands and auxiliaries based on this fluorinated scaffold represents a promising avenue for advancing the field of asymmetric synthesis.

Development of Novel Polymeric and Advanced Materials

The unique combination of a reactive bromoethyl group and a difluorinated aromatic ring in this compound provides opportunities for its use as a monomer or functionalizing agent in the development of novel polymeric and advanced materials. The incorporation of fluorine into polymers is known to impart a range of desirable properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics.

One potential route to new polymers involves the conversion of this compound into a polymerizable monomer. For example, elimination of HBr would yield 3,5-difluorostyrene. This fluorinated styrene derivative could then be polymerized, either alone or with other monomers, to produce a range of fluorinated polystyrenes. The resulting polymers would be expected to have a higher glass transition temperature and enhanced thermal stability compared to non-fluorinated polystyrene.

Alternatively, the bromoethyl group can be used to graft the 3,5-difluorophenylethyl moiety onto existing polymer backbones. This post-polymerization modification approach allows for the introduction of fluorine into a wide variety of polymer systems, thereby tailoring their surface properties and other characteristics. For instance, reacting this compound with a polymer containing nucleophilic side chains, such as polyvinyl alcohol or poly(4-vinylpyridine), would result in a fluorinated polymer with modified properties.

In the field of advanced materials, derivatives of this compound could find applications in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. The difluorinated phenyl ring is a common structural motif in liquid crystal molecules, as it can contribute to the desired mesophase behavior. The chiral center in the 1-bromoethyl group could also be exploited to create chiral liquid crystals, which are of interest for display applications.

Incorporation into Polymer Matrices for Tailored Properties

The compound this compound serves as a strategic building block for the functionalization of polymers, offering a pathway to materials with tailored properties. Its utility in polymer science primarily stems from the presence of the bromoethyl group, which can act as an initiator for controlled radical polymerization techniques, and the difluorobenzene ring, which imparts unique characteristics to the resulting polymer matrix.

One of the most significant methods for incorporating this compound into a polymer is through Atom Transfer Radical Polymerization (ATRP) . wikipedia.orgcmu.edu ATRP is a form of controlled/"living" radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgcmu.edu In this context, the carbon-bromine bond in this compound can be homolytically cleaved in the presence of a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of various monomers. wikipedia.orgcmu.edu

The general mechanism for ATRP initiation using an alkyl halide like this compound is depicted below:

Table 1: Key Steps in ATRP Initiation

| Step | Description |

| Activation | The initiator, this compound (R-X), reacts with the transition metal complex in its lower oxidation state (e.g., Cu(I)Br/L) to form a radical (R•) and the metal complex in its higher oxidation state (e.g., X-Cu(II)Br/L). |

| Initiation | The generated radical (R•) adds to a monomer molecule (M) to form the first propagating radical (R-M•). |

| Deactivation | The propagating radical can be reversibly deactivated by reacting with the higher oxidation state metal complex to reform the dormant species (R-M-X) and the lower oxidation state metal complex. This reversible deactivation is key to controlling the polymerization. |